molecular formula C16H13FN2OS2 B2527165 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895454-65-6

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2527165
CAS No.: 895454-65-6
M. Wt: 332.41
InChI Key: GBJAUFJWJWIFJC-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a benzothiazole-based acetamide derivative featuring a fluorine atom at the 6-position of the benzothiazole ring and a p-tolylthio group on the acetamide side chain. Benzothiazole derivatives are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article provides a detailed comparison of this compound with structurally similar analogues, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-10-2-5-12(6-3-10)21-9-15(20)19-16-18-13-7-4-11(17)8-14(13)22-16/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJAUFJWJWIFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.

    Thioether Formation: The p-tolylthio group can be introduced by reacting the benzothiazole intermediate with p-tolylthiol in the presence of a base, such as sodium hydride or potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with chloroacetamide or a similar acylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, exhibit significant antimicrobial properties. A study demonstrated that similar compounds could inhibit bacterial growth effectively, suggesting potential applications as antibacterial agents .

Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer activities. For instance, compounds with similar structures have shown inhibition against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the fluorine atom in N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide may enhance its potency and selectivity towards cancer cells.

Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been reported to inhibit DNA topoisomerases and HIV reverse transcriptase, which are crucial targets in cancer and antiviral therapies . Such enzyme inhibition could lead to the development of novel therapeutic agents.

Agricultural Applications

Fungicidal Properties
The compound's structure suggests potential fungicidal activity, making it a candidate for agricultural applications. Benzothiazole derivatives are known to exhibit antifungal properties, which can be harnessed to develop new fungicides that are effective against plant pathogens .

Pesticide Development
Given the increasing resistance of pests to conventional pesticides, compounds like N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide could be explored for their insecticidal properties. Studies have shown that similar compounds can disrupt pest physiology, providing a pathway for developing safer and more effective pest control agents .

Materials Science

Polymer Chemistry
In materials science, the incorporation of benzothiazole derivatives into polymers can enhance their thermal stability and mechanical properties. Research has indicated that such modifications can lead to the development of advanced materials with improved performance characteristics .

Fluorescent Materials
The fluorinated nature of the compound allows for potential applications in the development of fluorescent materials. These materials can be utilized in sensors or imaging technologies due to their unique optical properties .

Table 1: Biological Activities of Benzothiazole Derivatives

Activity TypeExample CompoundsMechanism of Action
AntimicrobialN-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamideInhibition of bacterial growth
AnticancerVarious benzothiazole derivativesInduction of apoptosis
Enzyme InhibitionSimilar structuresInhibition of DNA topoisomerases
FungicidalBenzothiazole-based fungicidesDisruption of fungal cell integrity

Table 2: Potential Applications in Agriculture

Application TypeDescription
FungicidesTargeting plant pathogens
PesticidesDisruption of pest physiology

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that compounds similar to N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide induced apoptosis through mitochondrial pathways, indicating its potential use as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, or proteins, leading to modulation of their activity. The fluorine atom and the thioether group may enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Substituent Variations and Spectral Data

Key analogues differ in substituents on the benzothiazole core or acetamide side chain, impacting their physicochemical profiles:

Table 1: Structural and Spectral Comparison
Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) LCMS (m/z) Reference
Target Compound 6-F, p-tolylthio Not reported ~333.43* Not reported -
GB32 () 6-F, 4-methylbenzylidene-thiazolidinedione 274–275 427.47 425.9
GB33 () 6-F, 4-chlorobenzylidene-thiazolidinedione 290–292 447.89 445.9
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide () 6-p-tolyl 203–205 (analogue 3c) 405.32 405.16
6d () 6-NO₂, phenylureido-thiadiazole Not reported ~552.56* Not reported

*Calculated based on molecular formulas.

  • Fluorine vs. Nitro Groups : The target compound’s 6-fluoro substituent likely enhances electronegativity and bioavailability compared to nitro-substituted analogues (e.g., 6d in ), which may exhibit higher steric hindrance .
  • p-Tolylthio vs. Thiazolidinedione : The p-tolylthio group in the target compound differs from the thiazolidinedione warhead in GB32 and GB33, which are associated with histone-binding or anticancer activities .

Anticancer Potential

  • GB32 and GB33 () : These thiazolidinedione derivatives demonstrated moderate anticancer activity, with LCMS data supporting their stability in biological systems. Their 4-methyl and 4-chloro substituents on the benzylidene ring influence cytotoxicity .
  • VEGFR-2 Inhibitors () : The nitro-substituted analogue 6d showed potent VEGFR-2 kinase inhibition (IC₅₀ = 0.18 µM) through binding to the ATP-active site, as confirmed by molecular docking. This contrasts with the target compound’s unexplored kinase activity .

Enzyme Inhibition

  • Urease Inhibition (): N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide exhibited superior urease inhibition (IC₅₀ = 8.2 µM) compared to the standard thiourea (IC₅₀ = 21.0 µM). Molecular docking revealed H-bonding interactions with the enzyme’s non-metallic active site, suggesting that the p-tolyl group enhances binding .
  • DprE1 Inhibition () : Nitrobenzothiazole derivatives (e.g., 5k) showed potent antitubercular activity (MIC = 0.82 µM) against Mycobacterium tuberculosis, highlighting the role of nitro groups in targeting bacterial enzymes. The target compound’s p-tolylthio group may offer alternative binding mechanisms .

Antimicrobial and Antioxidant Activity

  • Triazole and Piperazine Derivatives (): Compounds with methylenedioxy or alkoxybenzothiazole cores displayed moderate antibacterial activity.
  • Antioxidant Screening () : Fluorobenzothiazole-triazole hybrids (e.g., compounds from Naresh et al.) demonstrated radical scavenging activity, though less potent than ascorbic acid .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro () and chloro () substituents enhance enzyme inhibition but may reduce solubility.
  • Electron-Donating Groups : p-Tolyl () and methyl groups () improve urease binding via hydrophobic interactions.
  • Heterocyclic Side Chains : Thiazolidinedione () and triazole () moieties diversify biological targeting.

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure

The chemical formula for N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is C16H16FN2OSC_{16}H_{16}FN_2OS. The structure features a fluorinated benzothiazole moiety linked to a p-tolylthio group via an acetamide functional group.

Synthesis Methods

The synthesis typically involves:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.
  • Introduction of p-Tolylthio Group : Reaction with p-tolylthiol in the presence of a base.
  • Formation of Acetamide : Reaction with acetamide derivatives to yield the final product.

Anticancer Properties

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has shown promise as an anticancer agent. Research indicates that it can induce cell cycle arrest and apoptosis in various cancer cell lines, likely through activation of the p53 signaling pathway. This mechanism is crucial for regulating cell proliferation and apoptosis in response to DNA damage .

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has been evaluated against several bacterial strains, showing notable activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus epidermidis and Escherichia coli .

Urease Inhibition

Recent findings suggest that this compound possesses urease inhibitory activity, which is vital for treating infections caused by urease-producing bacteria. Molecular docking studies have indicated strong binding affinity to the urease enzyme, suggesting potential therapeutic applications in managing urinary tract infections .

Antioxidant Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has also been evaluated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

Table 1: Biological Activity Comparison

Compound NameAnticancer ActivityAntimicrobial ActivityUrease InhibitionAntioxidant Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamideHighModerateStrongModerate
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineModerateHighModerateLow
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amineLowModerateLowModerate

This table illustrates that while N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide exhibits strong urease inhibition and significant anticancer activity, other compounds may excel in different areas such as antimicrobial effectiveness.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide on human breast cancer cell lines (MCF7). Results showed a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in breast cancer treatment.
  • Urease Inhibition Study : In a comparative study, this compound was tested against standard urease inhibitors. It demonstrated an IC50 value lower than that of thiourea, confirming its efficacy as a urease inhibitor .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where it exhibited significant scavenging ability comparable to ascorbic acid at certain concentrations .

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